molecular formula C15H13NO B1616063 4-Phenyl-3,4-dihydroquinolin-2(1h)-one CAS No. 4888-33-9

4-Phenyl-3,4-dihydroquinolin-2(1h)-one

Cat. No. B1616063
CAS RN: 4888-33-9
M. Wt: 223.27 g/mol
InChI Key: DEJKVLIJTMGIIR-UHFFFAOYSA-N
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Description

“4-Phenyl-3,4-dihydroquinolin-2(1h)-one” is a type of organic compound. It is a part of the quinoline scaffold, which is a class of compounds with a wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of “4-Phenyl-3,4-dihydroquinolin-2(1h)-one” can be achieved through oxone-mediated cascade arylhydroxylation of activated alkenes . The products were controlled by adjusting the structure of the starting alkenes . Moreover, the reaction was performed under simple conditions without any external additives or catalysts .


Molecular Structure Analysis

The molecular structure of “4-Phenyl-3,4-dihydroquinolin-2(1h)-one” is complex and includes a polyfluorinated benzene moiety as a part of the quinoline scaffold .


Chemical Reactions Analysis

The primary mechanistic studies showed that the synthesis reaction was a tandem process involving epoxidation and subsequent Friedel–Crafts alkylation . Oxone played a dual role (both the oxidant and proton source) in this process .

Future Directions

The future directions for “4-Phenyl-3,4-dihydroquinolin-2(1h)-one” could involve further exploration of its synthesis process, potential applications, and safety profile. The establishment of novel methodologies for the elaboration of hydroxyl-containing compounds like “4-Phenyl-3,4-dihydroquinolin-2(1h)-one” is a long-standing challenge in organic synthesis .

properties

IUPAC Name

4-phenyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-9,13H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJKVLIJTMGIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297627
Record name 4-phenyl-3,4-dihydroquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-3,4-dihydroquinolin-2(1h)-one

CAS RN

4888-33-9
Record name NSC116961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-phenyl-3,4-dihydroquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Phenyl-3,4-dihydrocarbostyril (CAS# 4888-33-9) was prepared in two steps using the procedure described by Conley, R. T.; Knopka. W. N. J. Org. Chem. 1964, 29, 496-497. The starting materials for this preparation were cinnamoyl chloride (Aldrich) and aniline (Aldrich). The title compound was purified by flash chromatography eluting with CH2Cl2/EtOAc (4:1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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